

An In-Depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

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Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

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Introduction

4-Chloro-1(2H)-isoquinolone is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of **4-Chloro-1(2H)-isoquinolone**, including its physicochemical characteristics, synthesis, and potential therapeutic applications, with a focus on its role in the development of central nervous system (CNS) agents and kinase inhibitors.

Core Properties and Data

A summary of the fundamental physicochemical properties of **4-Chloro-1(2H)-isoquinolone** is presented below. These data are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

Property	Value	Reference
CAS Number	56241-09-9	[1] [2]
Molecular Formula	C ₉ H ₆ CINO	[1] [2]
Molecular Weight	179.61 g/mol	[1] [2]
Appearance	Solid	
Melting Point	235-237 °C	[1]
Boiling Point	394.2 °C at 760 mmHg	[1]
Solubility	Data not available	
Storage	Room temperature, dry	[1]
LogP (calculated)	2.1815	[2]
Topological Polar Surface Area (TPSA)	32.86 Å ²	[2]

Spectroscopic Characterization

While specific experimental spectra for **4-Chloro-1(2H)-isoquinolone** are not readily available in the public domain, the following sections outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridine rings, as well as a signal for the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield. The chemical shifts of the aromatic carbons will be affected by the chlorine substituent and the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-1(2H)-isoquinolone** is predicted to exhibit characteristic absorption bands for the N-H and C=O functional groups. A broad peak in the region of 3200-3400 cm^{-1} would correspond to the N-H stretching vibration. A strong absorption band around 1650-1680 cm^{-1} would be indicative of the C=O (amide) stretching vibration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine, carbon monoxide, and other small fragments, providing further structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-1(2H)-isoquinolone** is not widely published, a common route involves the chlorination of the corresponding 1(2H)-isoquinolone precursor. A general procedure based on the synthesis of similar compounds is outlined below.

General Synthesis Workflow:



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Caption: General workflow for the synthesis of **4-Chloro-1(2H)-isoquinolone**.

Representative Experimental Protocol (Hypothetical):

- Starting Material: 1(2H)-Isoquinolone.

- Chlorination: To a solution of 1(2H)-isoquinolone in a suitable solvent (e.g., toluene or chloroform), a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) is added. The reaction mixture is typically heated under reflux for several hours.
- Workup: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the excess acid.
- Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure **4-Chloro-1(2H)-isoquinolone**.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a key component in many compounds with significant biological activity. Derivatives of **4-Chloro-1(2H)-isoquinolone** are of particular interest in drug discovery for their potential as CNS agents and kinase inhibitors.

Central Nervous System (CNS) Activity

Isoquinoline derivatives have been explored for their activity on various CNS targets. Their structural similarity to endogenous neurotransmitters allows them to interact with a range of receptors, including dopamine and serotonin receptors. This makes them attractive candidates for the development of treatments for neurological and psychiatric disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By modifying the substituents on the isoquinoline ring, it is possible to target the ATP-binding site of specific kinases, thereby modulating their activity.

Potential Kinase Inhibition Workflow:



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Caption: Workflow for evaluating kinase inhibitory activity.

Experimental Protocol for Kinase Inhibition Assay (General):

- Reagents: Prepare solutions of the test compound (**4-Chloro-1(2H)-isoquinolone** derivative), the target kinase, a suitable substrate, and ATP.
- Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the test compound. Initiate the reaction by adding ATP.
- Detection: After a set incubation period, measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ^{32}P -ATP into the substrate) or luminescence-based assays that quantify the amount of ADP produced.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

4-Chloro-1(2H)-isoquinolone is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of CNS disorders and oncology. While detailed experimental data for the compound itself is limited in publicly accessible literature, its structural features and the known activities of its derivatives highlight its importance for further research and development in medicinal chemistry. This guide provides a foundational understanding of its basic properties and outlines general experimental approaches for its synthesis and biological evaluation.

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